2-Trimethylsilylpiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

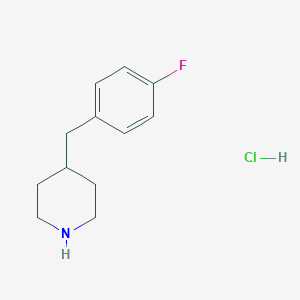

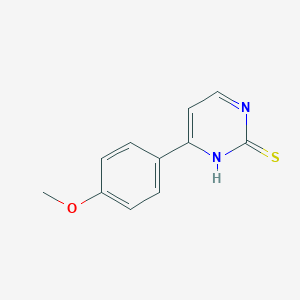

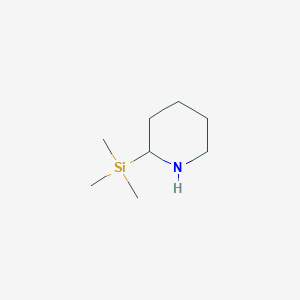

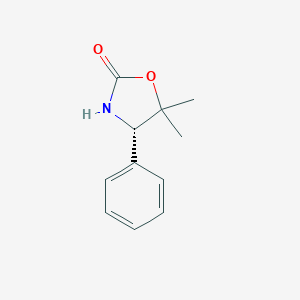

2-Trimethylsilylpiperidine, also known as TSP or 2-TMSP, is a chemical compound that has gained significant attention in the scientific community due to its versatile nature. It is a derivative of piperidine, a heterocyclic organic compound that is commonly used as a building block in the synthesis of various drugs and pharmaceuticals. TSP is widely used in chemical research, especially in the field of organic synthesis.

Mecanismo De Acción

The mechanism of action of 2-Trimethylsilylpiperidine is not well understood. However, it is believed that 2-Trimethylsilylpiperidine acts as a Lewis base and forms a complex with metal catalysts, which enhances their reactivity. 2-Trimethylsilylpiperidine can also act as a nucleophile, attacking electrophilic species in various chemical reactions.

Efectos Bioquímicos Y Fisiológicos

There is limited research on the biochemical and physiological effects of 2-Trimethylsilylpiperidine. However, it has been reported that 2-Trimethylsilylpiperidine can act as a mild irritant to the skin and eyes. Additionally, 2-Trimethylsilylpiperidine can be harmful if ingested or inhaled and can cause respiratory irritation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of using 2-Trimethylsilylpiperidine in chemical research is its versatility. 2-Trimethylsilylpiperidine can be easily synthesized and is readily available. Additionally, 2-Trimethylsilylpiperidine is a stable compound that can be stored for long periods without significant degradation. However, 2-Trimethylsilylpiperidine has some limitations. It is not suitable for use in reactions that require high temperatures or strong acids or bases. Additionally, 2-Trimethylsilylpiperidine can be difficult to remove from reaction mixtures, which can affect the purity of the final product.

Direcciones Futuras

There are several future directions for the research and application of 2-Trimethylsilylpiperidine. One potential area of research is the development of new metal-catalyzed reactions using 2-Trimethylsilylpiperidine as a ligand. Additionally, 2-Trimethylsilylpiperidine could be used as a building block in the synthesis of new pharmaceuticals and organic compounds. Further research could also be conducted on the biochemical and physiological effects of 2-Trimethylsilylpiperidine to better understand its potential risks and hazards.

Conclusion:

In conclusion, 2-Trimethylsilylpiperidine is a versatile chemical compound that has gained significant attention in the scientific community due to its wide range of applications in chemical research. It is commonly used as a protecting group for amines, a reagent in the synthesis of various heterocyclic compounds, and a ligand in metal-catalyzed reactions. While there is limited research on the biochemical and physiological effects of 2-Trimethylsilylpiperidine, it is a stable and readily available compound that has significant potential for future research and application.

Métodos De Síntesis

The synthesis of 2-Trimethylsilylpiperidine involves the reaction of piperidine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction takes place at room temperature and produces 2-Trimethylsilylpiperidine as a colorless liquid with a boiling point of 130°C. The yield of the reaction is typically high, and the purity of the product can be improved through simple purification methods such as distillation.

Aplicaciones Científicas De Investigación

2-Trimethylsilylpiperidine is widely used in chemical research, particularly in the synthesis of various organic compounds. It is commonly used as a protecting group for amines and can be easily removed under mild conditions. 2-Trimethylsilylpiperidine is also used as a reagent in the synthesis of various heterocyclic compounds, including pyridines, pyrimidines, and pyrazines. Additionally, 2-Trimethylsilylpiperidine is used as a ligand in various metal-catalyzed reactions, such as Suzuki-Miyaura cross-coupling reactions.

Propiedades

Número CAS |

174363-71-4 |

|---|---|

Nombre del producto |

2-Trimethylsilylpiperidine |

Fórmula molecular |

C8H19NSi |

Peso molecular |

157.33 g/mol |

Nombre IUPAC |

trimethyl(piperidin-2-yl)silane |

InChI |

InChI=1S/C8H19NSi/c1-10(2,3)8-6-4-5-7-9-8/h8-9H,4-7H2,1-3H3 |

Clave InChI |

WVFLUUDVJHXQDX-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)C1CCCCN1 |

SMILES canónico |

C[Si](C)(C)C1CCCCN1 |

Sinónimos |

Piperidine, 2-(trimethylsilyl)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B69558.png)

![4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate](/img/structure/B69560.png)